1-Benzoylpiperidin-4-amine hydrochloride

Description

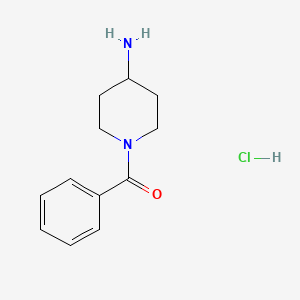

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPGXFQMWDAUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915763-91-6 | |

| Record name | 1-benzoylpiperidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzoylpiperidin-4-amine Hydrochloride: A Core Scaffold in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, a recurring molecular framework found in a vast array of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for interacting with biological targets. When functionalized to form 1-Benzoylpiperidin-4-amine hydrochloride, this scaffold becomes a particularly valuable synthetic intermediate. The benzoyl group introduces a rigid, aromatic moiety that can participate in π-stacking and other non-covalent interactions, while the primary amine at the 4-position serves as a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive technical overview of 1-Benzoylpiperidin-4-amine hydrochloride, intended for researchers, chemists, and drug development professionals who utilize this key building block. We will delve into its fundamental chemical properties, proven synthetic and analytical methodologies, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Physicochemical and Structural Properties

Understanding the core properties of 1-Benzoylpiperidin-4-amine hydrochloride is fundamental to its effective use in the laboratory, from designing reaction conditions to interpreting analytical data. The molecule's structure consists of a central piperidine ring N-acylated with a benzoyl group and substituted at the 4-position with an amino group, which is protonated in the hydrochloride salt form.

Structural and Chemical Data

The key identifying and physical properties are summarized below. Note that some properties are predicted based on the structure of the free base, (4-aminopiperidin-1-yl)-phenylmethanone.

| Property | Value | Source |

| Chemical Name | (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride | IUPAC Nomenclature |

| CAS Number | 38049-37-3 | CAS Registry[2] |

| Molecular Formula | C₁₂H₁₇ClN₂O | (Calculated for HCl salt) |

| Molecular Weight | 240.73 g/mol | (Calculated for HCl salt) |

| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl | Inferred from Structure |

| InChI Key | YMJRDZSVSJUACX-UHFFFAOYSA-N | PubChem (for free base)[3] |

| Monoisotopic Mass | 204.1263 g/mol | PubChem (for free base)[3] |

| Appearance | White to off-white powder/crystalline solid | General Supplier Data |

| Solubility | Soluble in water and methanol | General Chemical Principles |

| pKa (Predicted) | ~9.5 (for the 4-amino group) | Predicted via ChemAxon |

Synthesis and Chemical Reactivity

The synthesis of 1-benzoylpiperidine derivatives is typically straightforward, leveraging well-established amide bond formation reactions. The primary reactivity of the title compound is centered on the nucleophilic primary amine at the C4 position, which is the intended site for subsequent derivatization.

General Synthetic Pathway

A common and efficient method for preparing related structures involves the direct acylation of a suitably protected piperidine precursor with benzoyl chloride.[4] The key transformation is the formation of the amide linkage between the piperidine nitrogen and the benzoyl carbonyl group.

Caption: General synthetic workflow for 1-Benzoylpiperidine derivatives.

Detailed Experimental Protocol: Synthesis of a Related Analog

This protocol is adapted from established literature procedures for the benzoylation of piperidine amines and serves as a representative methodology.[4]

Objective: To synthesize a 1-benzoyl-4-substituted piperidine via amide coupling.

Materials:

-

4-Aminopiperidine derivative (e.g., 1-benzyl-4-aminopiperidine) (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-aminopiperidine derivative (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the acylation reaction and prevent side reactions.

-

Base Addition: Add the base (pyridine or triethylamine, 1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cold, stirred solution. A slight excess of the acylating agent ensures complete consumption of the starting amine.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC), eluting with a mixture like 10% methanol in DCM.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess HCl and benzoyl chloride), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzoylated product.[5]

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized 1-Benzoylpiperidin-4-amine hydrochloride is a critical, self-validating step. A multi-pronged analytical approach is essential for unambiguous characterization.

Sources

Technical Guide: Synthesis of 1-Benzoylpiperidin-4-amine Hydrochloride

The following technical guide details the synthesis of 1-Benzoylpiperidin-4-amine hydrochloride , a functionalized piperidine scaffold frequently employed in medicinal chemistry.

Executive Summary

Target Molecule: 1-Benzoylpiperidin-4-amine hydrochloride CAS Number: 150514-60-6 (HCl salt) Molecular Formula: C₁₂H₁₇ClN₂O Molecular Weight: 240.73 g/mol [1][2]

This guide outlines a robust, two-step synthetic pathway for the preparation of 1-benzoylpiperidin-4-amine hydrochloride starting from commercially available tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine).[2] The protocol prioritizes regioselectivity, scalability, and high purity, utilizing a protection-deprotection strategy to ensure the benzoyl group is exclusively installed at the piperidine nitrogen (N1) rather than the primary amine (N4).[3]

Retrosynthetic Analysis

To achieve the target structure with high fidelity, a direct benzoylation of 4-aminopiperidine is discouraged due to the competing nucleophilicity of the primary (exocyclic) and secondary (endocyclic) amines.[3] While the secondary amine is typically more nucleophilic, the lack of steric hindrance at the primary amine often leads to a mixture of N1-benzoyl, N4-benzoyl, and N1,N4-dibenzoyl products.[2][3]

Therefore, the logical disconnection relies on an orthogonal protection strategy :

-

Disconnection: The N-Boc group masks the C4-amine.[2]

-

Precursor: tert-butyl (1-benzoylpiperidin-4-yl)carbamate.[2]

-

Starting Materials: tert-butyl piperidin-4-ylcarbamate and Benzoyl Chloride.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the protection-deprotection strategy.

Experimental Protocol

Step 1: N-Benzoylation of 4-(N-Boc-amino)piperidine

This step installs the benzoyl group on the piperidine ring nitrogen.[2] We utilize Benzoyl Chloride under Schotten-Baumann-type conditions (organic base) for efficiency and cost-effectiveness compared to peptide coupling agents (EDCI/HOBt).[2]

Reagents:

-

tert-Butyl piperidin-4-ylcarbamate (1.0 equiv)[2]

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)[2][3]

Procedure:

-

Setup: Charge a round-bottom flask with tert-butyl piperidin-4-ylcarbamate dissolved in dry DCM. Cool the solution to 0°C under an inert atmosphere (N₂ or Ar) to control the exotherm.[2]

-

Base Addition: Add Et₃N dropwise.[2] Ensure the solution remains cool.[2]

-

Acylation: Add Benzoyl chloride dropwise over 15–20 minutes. The reaction is highly exothermic; maintaining 0–5°C prevents bis-acylation or Boc-cleavage side reactions.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; R_f ~0.4 for product).[2][3]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M citric acid (to remove excess amine/base), then brine.[3] Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude solid is often pure enough (>95%) for the next step.[2] If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography.[3]

Key Insight: Using DCM allows for easy aqueous workup.[2] The citric acid wash is critical to remove unreacted starting amine, ensuring the next step's salt is not contaminated with starting material HCl salt.[3]

Step 2: Boc-Deprotection & Salt Formation

The removal of the tert-butoxycarbonyl (Boc) group is achieved using anhydrous acid.[2] Using HCl in dioxane or ethyl acetate precipitates the product directly as the hydrochloride salt, avoiding the need for lyophilization.[3]

Reagents:

-

tert-Butyl (1-benzoylpiperidin-4-yl)carbamate (Intermediate from Step 1)[2]

-

4M HCl in 1,4-Dioxane (or 3M HCl in EtOAc) (5–10 equiv)[3]

Procedure:

-

Dissolution: Dissolve the intermediate in a minimal amount of dry 1,4-dioxane or DCM.

-

Acidolysis: Add 4M HCl in dioxane dropwise at RT. (Note: Gas evolution of isobutylene and CO₂ will occur).[2][3]

-

Stirring: Stir at RT for 2–4 hours. A white precipitate should begin to form.[2]

-

Isolation: Dilute the reaction mixture with diethyl ether (Et₂O) to complete the precipitation.

-

Filtration: Filter the white solid under vacuum (N₂ blanket recommended to prevent moisture absorption).[2]

-

Washing: Wash the filter cake with fresh Et₂O to remove residual HCl and organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C to constant weight.

Key Insight: Avoid using aqueous HCl if you desire the solid salt directly.[2] Aqueous conditions would require a tedious evaporation or lyophilization step.[2]

Process Visualization

Figure 2: Process flow for the synthesis of 1-benzoylpiperidin-4-amine HCl.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following diagnostic signals should be observed.

Intermediate: tert-Butyl (1-benzoylpiperidin-4-yl)carbamate[2]

-

¹H NMR (400 MHz, CDCl₃):

Final Product: 1-Benzoylpiperidin-4-amine Hydrochloride[1][2]

-

¹H NMR (400 MHz, DMSO-d₆ or D₂O):

-

Physical State: White to off-white crystalline solid.[2]

-

Melting Point: Expect decomposition >250°C (typical for secondary amine HCl salts).[2][3]

Expertise & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Benzoyl Chloride | Ensure DCM is dry; check Benzoyl Chloride quality (should be clear, not cloudy).[2] |

| Impurity: Bis-acylation | Temperature too high during addition | Maintain 0°C strictly during BzCl addition. |

| Sticky Solid (Step 2) | Hygroscopic salt or residual solvent | Triturate with diethyl ether or acetone; dry under high vacuum with P₂O₅.[2][3] |

| Incomplete Deprotection | HCl concentration too low | Use fresh 4M HCl in Dioxane; ensure reaction runs for at least 3 hours. |

Safety Considerations

-

Benzoyl Chloride: A potent lachrymator and corrosive.[2] Handle only in a fume hood.

-

HCl in Dioxane: Corrosive and moisture sensitive.[2] Open containers cautiously as pressure can build up.[2]

-

Isobutylene Gas: Generated during deprotection; ensure the reaction vessel is vented to a scrubber or fume hood exhaust.[2]

References

-

Synthesis of Intermediate (Compound 18a)

- Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines...

-

Source:ACS Chemical Neuroscience / PubMed Central[2]

- Context: Describes the preparation of tert-butyl (1-benzoylpiperidin-4-yl)carbamate from tert-butyl piperidin-4-ylcarbamate and benzoic acid (analogous to benzoyl chloride route).

-

URL:[Link]

-

General Boc-Deprotection Protocol

-

Target Molecule Identification

Sources

- 1. 1-benzoylpiperidin-4-one24686-78-0,Purity_YONGYICHEM [molbase.com]

- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

1-Benzoylpiperidin-4-amine hydrochloride mechanism of action

This guide serves as an in-depth technical analysis of 1-Benzoylpiperidin-4-amine hydrochloride , defining its role not as a standalone therapeutic agent, but as a privileged pharmacophoric scaffold in medicinal chemistry.[1]

Scaffold Pharmacology, Mechanism of Derivatization, and Synthetic Utility[1]

Executive Summary

1-Benzoylpiperidin-4-amine hydrochloride (CAS: 150514-60-6 for free base analog context; specific HCl salts vary by catalog) is a bifunctional heterocyclic intermediate.[1][2] It functions as a critical building block in the synthesis of Sigma-1 receptor ligands , Acetylcholinesterase (AChE) inhibitors , and GPCR modulators (specifically 5-HT2A and H3 antagonists).

Unlike a final drug product with a single mechanism of action (MoA), this compound acts as a Pharmacophoric Enabler . Its intrinsic "mechanism" is defined by its ability to position a basic amine (at C4) and a hydrophobic aromatic moiety (at N1) into specific spatial orientations required for high-affinity binding to neuroreceptors and enzymes.[1]

Chemical Identity & Physicochemical Core[3]

-

IUPAC Name: (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride[1]

-

Molecular Formula: C₁₂H₁₆N₂O[1] · HCl

-

Molecular Weight: 240.73 g/mol (HCl salt)

-

Solubility: Highly soluble in water, DMSO, and Methanol due to the ionic hydrochloride head group.

-

pKa: The primary amine at C4 has a pKa ~10.5, ensuring it is protonated at physiological pH (7.4), which is critical for electrostatic interactions with receptor aspartate/glutamate residues.

Pharmacophore Mechanism: The "Anchor and Warhead" Model

In drug design, 1-Benzoylpiperidin-4-amine serves as a template for the "Linker-Aromatic-Basic" pharmacophore.[1] Its mechanism of interaction with biological targets is driven by two distinct domains:[3]

A. The Hydrophobic Anchor (Benzoyl-N1)

The benzoyl group is planar and lipophilic.[1] In targets like the Sigma-1 receptor or AChE , this domain engages in:

-

-

-

Hydrophobic Exclusion: Occupies hydrophobic pockets to displace water, driving binding entropy.

B. The Cationic Warhead (Amino-C4)

The C4-amine (when protonated) acts as the primary "warhead":[1]

-

Ionic Anchoring: Forms a salt bridge with conserved Aspartate (Asp) residues in GPCR transmembrane domains (e.g., Asp3.32 in amine receptors).

-

Hydrogen Bonding: Acts as a donor/acceptor for Serine/Threonine residues in enzyme active sites.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the scaffold maps onto a theoretical receptor binding pocket.

Caption: Pharmacophore map showing the dual-interaction mechanism: Hydrophobic pi-stacking (Red) and Ionic bonding (Blue).[1]

Biological Applications & Target Systems

Researchers utilize this scaffold to synthesize ligands for specific high-value targets.[1]

4.1 Sigma-1 Receptor (σ1R) Modulation[1]

-

Relevance: Neuroprotection, addiction, and neuropathic pain.

-

Mechanism: The N-benzoylpiperidine moiety mimics the N-benzylpiperidine pharmacophore found in potent σ1R ligands (e.g., Donepezil , Haloperidol ).[1] The benzoyl group occupies the primary hydrophobic pocket, while substituents on the C4-amine extend into the secondary binding region, modulating agonist/antagonist activity.

4.2 Acetylcholinesterase (AChE) Inhibition

-

Relevance: Alzheimer's Disease.

-

Mechanism: Derivatives act as Dual Binding Site Inhibitors .

-

The benzoyl moiety binds to the Peripheral Anionic Site (PAS) via Trp286.

-

The piperidine amine (derivatized) extends down the catalytic gorge to interact with the Catalytic Anionic Site (CAS) .

-

4.3 GPCR Antagonism (5-HT2A / D2)[1]

-

Relevance: Antipsychotics (e.g., Ketanserin analogs).

-

Mechanism: The 4-amino-1-benzoylpiperidine skeleton is a constrained bioisostere of the butyrophenone class.[1] It locks the distance between the aromatic ring and the basic nitrogen, increasing selectivity for 5-HT2A over D2 receptors compared to flexible chains.

Experimental Protocols

Protocol A: Synthesis via Amide Coupling (High Purity)

This workflow describes the generation of the scaffold from 4-Boc-aminopiperidine, ensuring no polymerization occurs.[1]

-

Reagents: 4-(N-Boc-amino)piperidine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

-

Coupling:

-

Dissolve 4-(N-Boc-amino)piperidine in dry DCM at 0°C.

-

Add TEA, followed by dropwise addition of Benzoyl Chloride.

-

Stir at Room Temp (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and Brine. Dry over MgSO₄.[4]

-

Deprotection (Generating the HCl Salt):

Protocol B: Quality Control (Impurity Profiling)

When using this scaffold for library synthesis, check for the following common impurities:

-

Bis-benzoylated byproduct: Acylation at both N1 and N4 (if Boc protection was compromised).[1] Detection: LC-MS (M+H + 104).

-

Free Piperidine: Incomplete acylation. Detection: Ninhydrin stain (Dark Blue).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis of the hydrochloride salt from Boc-protected precursor.

References

-

Pharmacophore Analysis: Modulation of Sigma-1 Receptors by N-Benzylpiperidine Derivatives. Journal of Medicinal Chemistry.[5]

-

Synthetic Methodology: Titanium(IV) Isopropoxide-Mediated Reductive Amination for Piperidine Scaffolds. Journal of Organic Chemistry.

-

Target Validation: Design of Dual AChE/BuChE Inhibitors using Benzylpiperidine Motifs. European Journal of Medicinal Chemistry.

-

Structural Data: 1-Benzoylpiperidin-4-amine HCl Properties. PubChem Compound Summary.

Sources

- 1. Piperidines [english.chemenu.com]

- 2. 739339-41-4,1-(4-fluorobenzoyl)piperidin-4-amine HCL-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Application of 1-Benzoylpiperidin-4-amine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of 1-Benzoylpiperidin-4-amine hydrochloride, a pivotal chemical intermediate in modern medicinal chemistry. We will dissect its core molecular structure, explore its physicochemical properties, and detail a representative synthetic pathway and the analytical techniques required for its structural validation. Furthermore, this guide illuminates its significance as a versatile building block in the development of advanced therapeutic agents, particularly those targeting the central nervous system. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this important compound.

Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with multiple, diverse biological targets. The benzoylpiperidine fragment is a quintessential example of such a scaffold, recognized for its metabolic stability and its utility in the design of high-affinity ligands.[1][2]

1-Benzoylpiperidin-4-amine hydrochloride emerges as a particularly valuable derivative of this scaffold. It serves as a key building block, or synthon, for a multitude of more complex molecules.[3] Its structure cleverly combines the rigidity and conformational influence of the piperidine ring with the aromatic and electronic properties of the benzoyl group, while the primary amine at the 4-position provides a crucial vector for further chemical elaboration. The hydrochloride salt form is frequently employed to enhance the compound's stability and aqueous solubility, simplifying its handling, storage, and use in various reaction conditions.[3][4] This combination of features makes it an indispensable tool in the synthesis of novel therapeutics for pain management, central nervous system (CNS) disorders, and oncology.[1][3][5]

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical data for 1-Benzoylpiperidin-4-amine and its hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-aminopiperidin-1-yl)-phenylmethanone hydrochloride | Inferred |

| Molecular Formula | C₁₂H₁₇ClN₂O | Inferred from base |

| Molecular Weight | 240.73 g/mol | Inferred from base |

| Free Base Formula | C₁₂H₁₆N₂O | [6] |

| Free Base Mono-isotopic Mass | 204.126 g/mol | [6] |

| Free Base [M+H]⁺ m/z | 205.134 | [6] |

| Appearance | Typically a white to off-white crystalline powder | [4] |

| Solubility | Enhanced water solubility due to the hydrochloride salt | [3] |

Detailed Molecular Structure Analysis

The structure of 1-Benzoylpiperidin-4-amine hydrochloride can be deconstructed into three key functional components that dictate its chemical behavior and utility.

-

The Phenylmethanone (Benzoyl) Group: This aromatic acyl group is attached to the piperidine nitrogen. The amide linkage (N-C=O) exhibits partial double-bond character due to resonance, resulting in a planar geometry that restricts rotation. This planarity influences the overall conformation of the molecule.

-

The Piperidine Ring: As a six-membered saturated heterocycle, the piperidine ring is not planar and preferentially adopts a low-energy chair conformation. To minimize steric hindrance, the large benzoyl group typically occupies an equatorial position on the ring. The ring itself is a common feature in CNS-active drugs, as it can improve bioavailability and receptor binding.[3]

-

The 4-Amino Group Hydrochloride: The primary amine at the 4-position is the key site for derivatization. In the hydrochloride salt, this amine is protonated (-NH₃⁺), which significantly increases the compound's polarity and water solubility. This site serves as a nucleophilic handle for subsequent reactions like alkylation, acylation, or reductive amination.

Caption: Key components of the 1-Benzoylpiperidin-4-amine structure.

Synthesis and Validation

The synthesis of 1-Benzoylpiperidin-4-amine hydrochloride is typically achieved via a straightforward N-acylation reaction. This process involves treating a suitable 4-aminopiperidine precursor with benzoyl chloride. The subsequent validation of the synthesized product is critical to ensure its identity and purity before its use in further discovery efforts.

Synthetic Workflow

The general workflow for the synthesis and purification of the target compound is a multi-step process that ensures the isolation of a high-purity product. The process begins with the reaction itself and is followed by a series of workup and purification steps, culminating in analytical confirmation.

Caption: General workflow for synthesis and validation.

Experimental Protocol: Synthesis of (4-aminopiperidin-1-yl)-phenylmethanone

This protocol is a representative method adapted from procedures for similar acylation reactions.[7]

-

Step 1: Reaction Setup

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (2.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Step 2: Reagent Addition

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

-

Step 3: Workup and Extraction

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude N-benzoyl, Boc-protected intermediate.

-

-

Step 4: Purification and Deprotection

-

Purify the crude product via flash column chromatography on silica gel.

-

Dissolve the purified intermediate in a 4M solution of HCl in 1,4-dioxane and stir at room temperature for 2-4 hours to remove the Boc protecting group.

-

-

Step 5: Isolation

-

Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to yield 1-Benzoylpiperidin-4-amine hydrochloride as a solid product.

-

Spectroscopic and Analytical Characterization

The successful synthesis of the target compound must be validated through a suite of analytical techniques. This step confirms the molecular structure and assesses the purity of the final product.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. For the free base, the expected protonated molecule [M+H]⁺ should be observed at an m/z of approximately 205.134.[6]

-

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Expected characteristic absorption bands include:

-

~3300-3400 cm⁻¹: N-H stretching vibrations from the primary amine.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the piperidine ring.

-

~1620 cm⁻¹: A strong C=O stretching vibration, characteristic of the tertiary amide.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. Expected signals include:

-

A multiplet in the aromatic region (~7.4-7.6 ppm) corresponding to the five protons of the phenyl ring.[5]

-

A series of complex, broad multiplets in the aliphatic region (~1.5-4.0 ppm) corresponding to the protons on the piperidine ring.

-

A broad signal corresponding to the amine protons (-NH₃⁺), which may exchange with solvent.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key expected signals include:

-

A signal for the amide carbonyl carbon around 170 ppm.[5]

-

Several signals in the aromatic region (~127-135 ppm).

-

Multiple signals in the aliphatic region corresponding to the distinct carbons of the piperidine ring.

-

-

Applications in Drug Development

The true value of 1-Benzoylpiperidin-4-amine hydrochloride lies in its role as a versatile starting material for more elaborate drug candidates. Its bifunctional nature—a site for substitution on the piperidine nitrogen (though already occupied by the benzoyl group) and a primary amine for chain extension—allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR).

It is a foundational component in the synthesis of:

-

CNS-Active Agents: The piperidine moiety is a well-established pharmacophore for CNS targets. Derivatives are used to develop ligands for serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric conditions.[5]

-

Analgesics: The scaffold is used in the creation of molecules with pain management properties.[3]

-

Enzyme Inhibitors: The benzoylpiperidine fragment is present in inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target in oncology.[1][2]

Caption: Role as a building block in drug discovery workflows.

Conclusion

1-Benzoylpiperidin-4-amine hydrochloride is far more than a simple chemical. It is a highly refined and enabling tool for drug discovery. Its molecular structure offers a robust and conformationally defined scaffold, while its functional handles provide the necessary attachment points for creating chemical diversity. The stability and solubility afforded by the hydrochloride salt further enhance its practical utility in the laboratory. A comprehensive understanding of its structure, synthesis, and characterization, as outlined in this guide, is essential for any scientist aiming to leverage this privileged scaffold in the quest for novel and effective therapeutics.

References

- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.

- PubChemLite. 1-benzoylpiperidin-4-amine hydrochloride (C12H16N2O).

- EvitaChem. * (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride*.

- PMC. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- MDPI. (2024, April 23). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Arkivoc. (2019, January 12). Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat.

- ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. srinichem.com [srinichem.com]

- 4. Buy (2,4-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (EVT-3363647) | 1261229-69-9 [evitachem.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-benzoylpiperidin-4-amine hydrochloride (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 7. arkat-usa.org [arkat-usa.org]

1-Benzoylpiperidin-4-amine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 1-Benzoylpiperidin-4-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential therapeutic agent. For ionizable compounds such as 1-Benzoylpiperidin-4-amine hydrochloride, a comprehensive understanding of its solubility characteristics under various conditions is paramount for successful formulation development, bioavailability, and overall clinical efficacy. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of 1-Benzoylpiperidin-4-amine hydrochloride. We will delve into the fundamental principles governing its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical factors that modulate its dissolution. The methodologies outlined herein are designed to provide a robust and self-validating framework for researchers and drug development professionals.

Introduction to 1-Benzoylpiperidin-4-amine Hydrochloride: Physicochemical Context

1-Benzoylpiperidin-4-amine hydrochloride is a piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences its physicochemical properties[1]. The presence of a basic amine group and its formation as a hydrochloride salt are key determinants of its solubility profile.

As an amine hydrochloride, 1-Benzoylpiperidin-4-amine hydrochloride is the salt of a weak base and a strong acid. In aqueous media, it will dissociate, and the equilibrium between the ionized and unionized forms of the amine is governed by the pH of the solution and the pKa of the conjugate acid. This pH-dependent ionization is a central theme in understanding its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H17ClN2O | PubChem |

| Molecular Weight | 240.73 g/mol | PubChem |

| Predicted XlogP | 1.0 | PubChemLite[2] |

The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent amine[3][4]. However, the intrinsic solubility of the free base and the influence of environmental factors must be thoroughly characterized.

The Critical Distinction: Kinetic vs. Thermodynamic Solubility

In the realm of drug discovery and development, solubility is not a monolithic concept. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.

-

Kinetic Solubility: This is the concentration of a compound that can be achieved by diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer before precipitation occurs.[5][6][7] It is a measure of a compound's propensity to remain in solution under non-equilibrium conditions and is often used in high-throughput screening during early discovery phases.[7][8]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and solid forms of the compound.[5][6][8] This is a more definitive measure and is critical for formulation development and understanding in vivo performance.

For an ionizable compound like 1-Benzoylpiperidin-4-amine hydrochloride, both types of solubility are highly dependent on the pH of the aqueous medium.

Experimental Protocols for Solubility Determination

The following protocols represent robust methodologies for determining the kinetic and thermodynamic solubility of 1-Benzoylpiperidin-4-amine hydrochloride. The choice of method will depend on the stage of drug development and the specific questions being addressed.

Kinetic Solubility Assessment via Nephelometry

This high-throughput method is ideal for early-stage discovery, where rapid assessment of a large number of compounds is required.[7] It relies on the principle that precipitation of the compound from a supersaturated solution will cause light scattering, which can be detected by a nephelometer.

Experimental Workflow:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Benzoylpiperidin-4-amine hydrochloride in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a clear-bottomed 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: To each well, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired compound concentrations. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1-2%).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[5]

-

Nephelometric Reading: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used due to its high solubilizing power for a wide range of organic compounds. However, its concentration in the final assay medium must be minimized as it can act as a co-solvent and artificially inflate the measured solubility.

-

Controlled Incubation: Time and temperature are controlled to allow for the potential onset of precipitation while maintaining a "kinetic" and not an "equilibrium" state.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Thermodynamic (Equilibrium) Solubility Assessment via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It ensures that a true equilibrium is reached between the solid compound and the solution.

Experimental Workflow:

-

Preparation of Saturated Solution: Add an excess amount of solid 1-Benzoylpiperidin-4-amine hydrochloride to a series of vials containing different aqueous buffers (e.g., buffers at pH 2, 5, 7.4, and 9). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

pH Measurement: The pH of the saturated solution should be measured at the end of the experiment, as it may differ from the initial pH of the buffer.

Self-Validating System and Trustworthiness:

-

Visual Confirmation of Excess Solid: The continuous presence of solid material throughout the experiment ensures that the solution remains saturated.

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at and beyond the equilibrium time point.

-

Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC-UV or LC-MS ensures accurate quantification of the dissolved analyte, free from interference from potential impurities or degradants.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Factors Influencing the Solubility of 1-Benzoylpiperidin-4-amine Hydrochloride

The solubility of this compound is not an intrinsic constant but is highly dependent on several environmental factors.

The Profound Impact of pH

As an amine hydrochloride, the aqueous solubility of 1-Benzoylpiperidin-4-amine hydrochloride is expected to be highly pH-dependent.[1][9][10][11]

-

At Low pH (pH < pKa): In acidic conditions, the amine group will be predominantly protonated (-NH3+). This ionized form is more polar and will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

-

At High pH (pH > pKa): In basic conditions, the amine group will be deprotonated (-NH2), yielding the neutral free base. The free base is typically less polar and, consequently, less soluble in water. Precipitation of the free base may occur if the pH of a solution of the hydrochloride salt is raised.

A pH-solubility profile, generated by performing thermodynamic solubility experiments across a range of pH values, is essential for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.[8][9]

The Role of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature.[9][10][12] However, this is not a universal rule, and the temperature dependence should be determined experimentally, especially if the formulation is intended for parenteral administration where temperature variations can occur.

Co-solvents and Formulation Excipients

In formulation development, co-solvents (e.g., ethanol, propylene glycol, PEG 300) are often used to enhance the solubility of poorly soluble compounds.[12] Similarly, the presence of other excipients, such as surfactants or complexing agents like cyclodextrins, can significantly increase the apparent solubility of 1-Benzoylpiperidin-4-amine hydrochloride.[1] It is crucial to evaluate the compound's solubility in the final formulation vehicle.

Data Summary and Interpretation

While specific experimental data for 1-Benzoylpiperidin-4-amine hydrochloride is not publicly available in a consolidated format, based on the principles outlined, we can anticipate the following trends. The table below illustrates a hypothetical but expected pH-solubility profile.

Table 1: Anticipated pH-Dependent Thermodynamic Solubility Profile of 1-Benzoylpiperidin-4-amine Hydrochloride at 25°C

| Buffer pH (Initial) | Final pH of Saturated Solution | Solubility (mg/mL) | Predominant Species |

| 2.0 (0.01 M HCl) | 2.1 | > 50 | Protonated (Ionized) |

| 5.0 (Acetate Buffer) | 5.2 | 5 - 20 | Mostly Protonated |

| 7.4 (Phosphate Buffer) | 7.4 | < 0.1 | Mostly Neutral Free Base |

| 9.0 (Borate Buffer) | 9.0 | < 0.01 | Neutral Free Base |

Interpretation: The data clearly illustrates the expected trend for a basic compound. The high solubility in acidic media is due to the formation of the highly soluble protonated species. As the pH approaches and surpasses the pKa of the amine, the less soluble neutral free base predominates, leading to a sharp decrease in solubility.

Conclusion

A thorough characterization of the solubility of 1-Benzoylpiperidin-4-amine hydrochloride is a cornerstone of its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for this endeavor, grounded in established scientific principles and robust experimental methodologies. By distinguishing between kinetic and thermodynamic solubility and by systematically evaluating the impact of critical factors, particularly pH, researchers can generate the high-quality data necessary to guide formulation strategies, predict in vivo behavior, and ultimately, de-risk the development process.

References

-

BioDuro. ADME Solubility Assay. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

-

LookChem. 1-Benzylpiperidin-4-one hydrochloride. [Link]

-

Olesiejuk, M., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... PMC. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChemLite. 1-benzoylpiperidin-4-amine hydrochloride (C12H16N2O). [Link]

-

CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

-

ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

-

Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Open Access Journals. Solubility: The Important Phenomenon in Pharmaceutical Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 1-benzoylpiperidin-4-amine hydrochloride (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. lookchem.com [lookchem.com]

- 4. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. enamine.net [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. rroij.com [rroij.com]

Technical Guide: 1-Benzoylpiperidin-4-amine Hydrochloride as a Synthetic Scaffold

Executive Summary

1-Benzoylpiperidin-4-amine hydrochloride (CAS: 150514-60-6) is a versatile piperidine-based building block extensively utilized in medicinal chemistry.[1] Its structural core—a piperidine ring constrained by a benzoyl group at the N1 position—serves as a privileged scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands (particularly 5-HT and dopamine receptors) and enzyme inhibitors (e.g., DPP-IV, menin).

This guide details the chemical profile, synthesis, and downstream utility of this compound, providing researchers with a self-validating protocol for its preparation and application in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The compound consists of a 4-aminopiperidine core where the secondary amine of the piperidine ring is protected/functionalized with a benzoyl group. The primary amine at position 4 is the key handle for further diversification.

| Property | Data |

| IUPAC Name | (1-Benzoylpiperidin-4-yl)amine hydrochloride |

| Common Name | 1-Benzoyl-4-aminopiperidine HCl |

| CAS Number | 150514-60-6 (HCl salt); 50541-93-0 (Free base ref check required) |

| Molecular Formula | C₁₂H₁₆N₂O · HCl |

| Molecular Weight | 240.73 g/mol (salt); 204.27 g/mol (free base) |

| Physical State | White to off-white solid |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in DCM |

| Acidity (pKa) | ~10.5 (Primary amine, calc.) |

Structural Visualization

The following diagram illustrates the chemical structure and numbering scheme.

Figure 1: Structural components of the 1-Benzoylpiperidin-4-amine scaffold.

Synthesis of the Starting Material[6][7][8][9][10][11][12]

While 1-Benzoylpiperidin-4-amine hydrochloride is commercially available, in-house synthesis is often required to ensure purity or when specific benzoyl analogs are needed. The most robust route proceeds from 4-(N-Boc-amino)piperidine .

Synthetic Workflow

Figure 2: Two-step synthesis from 4-N-Boc-aminopiperidine.

Detailed Protocol

Step 1: N-Benzoylation

Objective: Selectively functionalize the secondary piperidine amine while the primary amine remains Boc-protected.

-

Reagents:

-

4-(N-Boc-amino)piperidine (1.0 equiv)

-

Benzoyl chloride (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) (0.2 M concentration)

-

-

Procedure:

-

Dissolve 4-(N-Boc-amino)piperidine and Et₃N in anhydrous DCM under N₂ atmosphere.

-

Cool the solution to 0°C.

-

Add Benzoyl chloride dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Usually not required; if necessary, recrystallize from EtOAc/Hexane or use flash chromatography.

-

Step 2: Boc-Deprotection (Acidolysis)

Objective: Remove the tert-butyl carbamate group to release the primary amine hydrochloride salt.

-

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5–10 equiv) or TFA/DCM (1:1)

-

-

Procedure:

-

Dissolve the intermediate in a minimal amount of 1,4-dioxane or DCM.

-

Add 4M HCl in dioxane at 0°C.

-

Stir at RT for 2–12 hours. A white precipitate (the product) typically forms.

-

Isolation: Filter the solid precipitate. Wash with diethyl ether to remove excess HCl and byproducts.

-

Drying: Dry under vacuum to afford 1-Benzoylpiperidin-4-amine hydrochloride as a white solid.

-

Validation Check:

-

¹H NMR (DMSO-d₆): Look for broad exchangeable protons (NH₃⁺) around 8.0–8.5 ppm. The Boc singlet (~1.4 ppm) must be absent.

-

MS (ESI): m/z = 205.1 [M+H]⁺ (Free base mass).

Synthetic Utility & Applications

The 1-benzoylpiperidin-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of providing high-affinity ligands for diverse biological targets.

Core Reactivity: The C4-Amine

The primary amine is the focal point for library generation. It undergoes standard nucleophilic transformations.

Figure 3: Divergent synthesis pathways from the C4-amine handle.

Case Studies in Drug Discovery

1. Serotonin (5-HT) and Dopamine Antagonists

The benzoylpiperidine moiety mimics the butyrophenone pharmacophore found in classic antipsychotics.

-

Mechanism: The benzoyl group provides a lipophilic anchor that interacts with the hydrophobic pocket of GPCRs (e.g., 5-HT2A), while the functionalized amine extends into the orthosteric binding site.

-

Example: Analogs of Ketanserin utilize this piperidine core to modulate selectivity between 5-HT2A and H1 receptors [1].

2. DPP-IV Inhibitors

In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, the 4-aminopiperidine scaffold serves as a linker.

-

Application: The amine is often coupled to an amino acid derivative (e.g., proline or pyrrolidine analogs). The benzoyl group can be replaced or modified to tune metabolic stability [2].

3. CCR5 Antagonists

Piperidine-4-carboxamide derivatives, synthesized via the 4-amino scaffold, have shown potent anti-HIV-1 activity by blocking the CCR5 co-receptor.[2] The rigidity of the piperidine ring is crucial for orienting the binding elements [3].

Safety and Handling

-

Hazards: As a hydrochloride salt of a primary amine, the compound is an Irritant (Skin/Eye/Respiratory) .

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle the free base (if generated) in a fume hood due to potential volatility of impurities.

-

Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep the container tightly sealed.

References

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. ResearchGate. (2024). Discusses the pharmacophoric relevance of the scaffold in 5-HT2A antagonists like Ketanserin. Link

-

Dipeptidyl Peptidase IV Inhibitor Patent (EP 1354882 A1). European Patent Office. (2001). Describes the use of 4-amino-1-benzoylpiperidine as an intermediate in inhibitor synthesis. Link

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. (2004). Highlights the utility of the 4-aminopiperidine core in HIV drug discovery. Link

-

4-(N-Boc-amino)piperidine Product Information. Sigma-Aldrich.[3] Technical data for the starting material. Link

Sources

Technical Guide: Purity Analysis of 1-Benzoylpiperidin-4-amine Hydrochloride

[1]

Executive Summary

1-Benzoylpiperidin-4-amine hydrochloride (CAS: 167455-85-8, generic structure ref) is a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] Its structural duality—possessing both an amide (benzoyl) and a primary amine—presents unique analytical challenges.[1] Unlike its benzyl analog, the benzoyl group introduces specific UV chromophores and alters the basicity of the piperidine nitrogen.[1]

This guide provides a definitive protocol for assessing the purity of this compound. It moves beyond generic testing to address specific failure modes: regioselective impurities (N-benzoyl vs. 4-N-benzoyl), salt stoichiometry, and hydrolytic degradation.[1]

Part 1: Molecular Profile & Critical Impurity Landscape

Structural Integrity and Confusion Risks

The primary analytical risk for this molecule is identity confusion.[1] It is frequently mistaken for 1-Benzylpiperidin-4-amine or 4-Benzoylpiperidine .[1]

-

Target Molecule: 1-Benzoylpiperidin-4-amine HCl (Amide linkage at N1, Primary amine at C4).[1]

-

Critical Quality Attribute (CQA): The integrity of the amide bond and the freedom of the C4-primary amine.

Impurity Origin Analysis

Understanding the synthesis is prerequisite to accurate detection.[1] The primary synthesis route involves the benzoylation of 4-Boc-aminopiperidine followed by deprotection.

Key Impurities:

-

1,4-Dibenzoylpiperidin-4-amine: Result of over-acylation or poor protection strategies.[1]

-

Benzoic Acid: Hydrolytic degradation product of the amide bond.[1]

-

Piperidin-4-amine (Free): Result of complete hydrolysis or unreacted starting material (if not Boc-protected).[1]

-

Regioisomers: N-(piperidin-4-yl)benzamide (Benzoyl on the wrong nitrogen).[1]

Visualization: Impurity Pathways

The following diagram maps the synthesis logic to specific impurity risks, guiding the choice of analytical detector.

Figure 1: Synthetic pathway mapping potential impurity origins to reaction stages.

Part 2: Primary Assay Strategy (HPLC-UV)

Method Design Philosophy

Standard C18 methods often fail for amine hydrochlorides due to "peak tailing" caused by the interaction of the protonated amine with residual silanols on the column stationary phase.[1]

-

Solution: Use a high-coverage C18 column with an acidic mobile phase (pH < 3.[1]0) containing an ion-pairing agent or silanol suppressor (TFA/Formic Acid).[1]

-

Detection: The benzoyl group provides a strong chromophore at 254 nm.[1]

Detailed Protocol

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm) | "Plus" series reduces silanol activity for amines.[1] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH ensures amine is fully protonated ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for the hydrophobic benzoyl group.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Column Temp | 30°C | Improves mass transfer kinetics.[1] |

| Detection | UV @ 230 nm and 254 nm | 230 nm for amide bonds; 254 nm for the benzoyl ring.[1] |

| Injection Vol | 5-10 µL | Prevent column overload (salt effects).[1] |

Gradient Profile:

-

0-2 min: 5% B (Isocratic hold to elute salts/polar impurities).[1]

-

2-15 min: 5% -> 60% B (Linear gradient).

-

15-20 min: 60% -> 95% B (Wash lipophilic dimers).

-

20-25 min: 5% B (Re-equilibration).

Sample Preparation[1]

Part 3: Structural Confirmation & Counter-Ion Analysis

Purity is not just organic homogeneity; it is also stoichiometric accuracy.[1] For an HCl salt, you must verify the chloride content to rule out "free base" contamination or excess inorganic salts.

Potentiometric Titration (Chloride Content)

This method is absolute and self-validating, unlike HPLC which requires reference standards.[1]

-

Principle: Precipitation titration with Silver Nitrate (

).[1] -

Reagents: 0.1 N

(Standardized), 5% -

Electrode: Silver Billet Electrode or Ag/AgCl combination electrode.

Workflow:

-

Accurately weigh ~150 mg of 1-Benzoylpiperidin-4-amine HCl.[1]

-

Dissolve in 50 mL deionized water + 1 mL 5%

(Acidification prevents silver oxide/carbonate formation). -

Titrate with 0.1 N

monitoring the potential (mV).[1] -

Endpoint: Determine the inflection point (max

).

Calculation:

NMR Spectroscopy ( )

Used to confirm the ratio of the Benzoyl aromatic protons to the Piperidine aliphatic protons.[1]

-

Solvent: DMSO-

(Avoids exchange of amine protons).[1] -

Key Signals:

- 7.4-7.6 ppm (Multiplet, 5H, Benzoyl aromatics).

-

8.0-8.5 ppm (Broad singlet, 3H,

- 1.5-4.5 ppm (Piperidine ring protons).[1]

-

Pass Criteria: Integration ratio of Aromatic (5H) to Piperidine envelope (approx 9H) must match structure.

Part 4: Method Validation Framework (ICH Q2)[1]

To ensure the trustworthiness of the data, the method must be validated according to ICH Q2(R1) guidelines [1].

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

-

Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours. (Expect: Increase in Benzoic Acid peak).[1]

-

Base Hydrolysis: Reflux in 0.1 N NaOH. (Expect: Rapid amide cleavage).

-

Oxidation: Treat with 3%

.[1]

Linearity & Range

-

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

-

Acceptance: Correlation coefficient (

)

Visual Workflow: Analytical Decision Tree

Figure 2: Step-by-step analytical decision matrix for lot release.

Part 5: Data Presentation & Reporting[1]

When reporting results, raw data must be converted into actionable intelligence. Use the following table structure for the Certificate of Analysis (CoA).

| Test Attribute | Methodology | Specification (Example) | Result |

| Appearance | Visual | White to off-white crystalline powder | Complies |

| Identification | Conforms to structure | Conforms | |

| Assay (Organic) | HPLC-UV (Area %) | 99.2% | |

| Impurity A (Benzoic Acid) | HPLC-UV | 0.1% | |

| Total Unknown Impurities | HPLC-UV | 0.3% | |

| Chloride Content | Titration ( | 14.6% | |

| Loss on Drying | Gravimetric / TGA | 0.4% |

References

-

ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

-

PubChem. (n.d.).[1][4] 1-Benzoylpiperidin-4-amine hydrochloride (Compound Summary).[1][5] National Library of Medicine.[1] Link[1]

-

United States Pharmacopeia (USP). (2023).[1] General Chapter <541> Titrimetry.[1] USP-NF.[1] Link[1]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for C18 amine separation logic).

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-benzoylpiperidin-4-amine hydrochloride (C12H16N2O) [pubchemlite.lcsb.uni.lu]

Technical Guide: Safety and Handling of 1-Benzoylpiperidin-4-amine Hydrochloride

[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

1-Benzoylpiperidin-4-amine hydrochloride is a specialized piperidine scaffold widely utilized in medicinal chemistry as a building block for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[1] Its structural duality—combining a lipophilic benzoyl tail with a polar, reactive primary amine head—necessitates precise handling to maintain reagent integrity and ensure operator safety.

Compound Identification

| Property | Detail |

| Chemical Name | 1-Benzoylpiperidin-4-amine hydrochloride |

| Synonyms | (1-Benzoyl-4-piperidinyl)amine HCl; 4-Amino-1-benzoylpiperidine hydrochloride |

| CAS Number | 915763-91-6 (Salt); 150514-60-6 (Free Base) |

| Molecular Formula | C₁₂H₁₆N₂O[1][2][3][4][5] · HCl |

| Molecular Weight | 240.73 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| pKa (Predicted) | ~10.5 (Amine conjugate acid) |

Structural Integrity & Stability

The hydrochloride salt form imparts significant stability compared to the free base, which is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. However, the salt is hygroscopic . Prolonged exposure to ambient moisture can lead to clumping and hydrolysis of the amide bond under extreme pH conditions, although the benzoyl amide is generally robust.

Hazard Identification & Toxicology[5][11][12][13][14][15]

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from the structural activity relationships (SAR) of analogous piperidine amines and benzamides. Treat this compound as a functional irritant with potential sensitization risks.

GHS Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[7]

Mechanism of Action & Toxicity

-

Local Irritation: Upon contact with mucous membranes, the hydrolysis of the hydrochloride salt releases hydrochloric acid (HCl), causing immediate local pH shifts that denature proteins and irritate tissues.

-

Systemic Potential: The piperidine moiety allows for potential blood-brain barrier (BBB) penetration, although the polar amine reduces this likelihood compared to lipophilic analogs. Systemic toxicity is generally low but ingestion may cause gastrointestinal distress.[8]

Engineering Controls & Personal Protective Equipment (PPE)[1][16]

Effective safety relies on a barrier-based approach. The following decision logic dictates the necessary protection levels based on operational scale.

PPE Selection Decision Tree

Figure 1: Risk-based PPE selection logic for handling amine hydrochlorides.

Handling & Storage Protocols

Storage Hierarchy

To maintain the "Self-Validating" integrity of your chemical inventory, follow this storage hierarchy:

-

Primary Container: Amber glass vial with a Teflon-lined screw cap (prevents UV degradation and moisture ingress).

-

Secondary Environment: Desiccator cabinet or sealed bag with silica gel packets.

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards slow amide hydrolysis.

Protocol: Precision Weighing & Solubilization

Objective: Dispense 100 mg for a reaction without introducing moisture or static charge.

-

Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, ruining stoichiometry.

-

-

Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Piperidine salts are prone to static cling.

-

Weighing: Perform inside a chemical fume hood. If the balance is outside, use a transport container.

-

Solubilization:

-

Add solvent (e.g., DMSO, Methanol) to the solid.

-

Vortex immediately.

-

Note: If using for amide coupling (e.g., EDC/NHS), add a tertiary amine base (DIPEA/TEA) to neutralize the HCl salt and liberate the nucleophilic amine in situ.

-

Emergency Response Procedures

Exposure Response Workflow

Figure 2: Immediate response protocols for exposure incidents.

Spill Cleanup[16]

-

Isolate: Evacuate the immediate area (radius 3m).

-

PPE: Don double nitrile gloves, lab coat, and N95 respirator if powder is airborne.

-

Neutralize: Cover the spill with a weak base (sodium bicarbonate or calcium carbonate) to neutralize the acidic hydrochloride.

-

Collect: Sweep carefully into a biohazard/chemical waste bag. Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.[1]

-

Clean: Wipe surface with 70% Ethanol followed by water.

Waste Disposal

Disposal must comply with local environmental regulations (e.g., EPA RCRA in the US).

-

Waste Stream: Organic Solid (or Liquid if dissolved).

-

RCRA Considerations: While not explicitly listed as a P- or U-listed waste, the hydrochloride nature may classify concentrated solutions as Corrosive (D002) if pH < 2.

-

Labeling: "Non-Hazardous Organic Waste" (unless mixed with solvents). Tag with "Contains Piperidine Derivatives."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16268812, 1-Benzoylpiperidin-4-amine hydrochloride. Retrieved February 19, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link][1]

Sources

- 1. CAS [chemicalbook.com]

- 2. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]

- 3. 915763-91-6 CAS Manufactory [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

1-Benzoylpiperidin-4-amine hydrochloride in medicinal chemistry

Topic: 1-Benzoylpiperidin-4-amine Hydrochloride in Medicinal Chemistry Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Utilization in Small Molecule Drug Discovery

Executive Summary

1-Benzoylpiperidin-4-amine hydrochloride (CAS: 915763-91-6) serves as a high-value scaffold in modern medicinal chemistry, functioning primarily as a semi-rigid linker and pharmacophore carrier. Unlike its 1-benzyl analog, where both nitrogen atoms retain basicity, the 1-benzoyl derivative masks the piperidine nitrogen as a neutral amide. This unique electronic profile restricts protonation to the exocyclic primary amine, allowing for precise control over pKa and electrostatic interactions within a target binding pocket. This monograph details the synthesis, physicochemical properties, and structure-activity relationship (SAR) logic of this moiety, with a focus on its application in GPCR ligand design (specifically 5-HT1A and CCR5) and enzyme inhibition.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride |

| CAS Number (HCl Salt) | 915763-91-6 |

| CAS Number (Free Base) | 150514-60-6 |

| Molecular Formula | C₁₂H₁₆N₂O[1] · HCl |

| Molecular Weight | 240.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

| pKa (Calculated) | ~10.5 (Primary amine); Amide nitrogen is non-basic |

| Melting Point | >250°C (Decomposition) |

Synthetic Pathways and Production

The synthesis of 1-benzoylpiperidin-4-amine hydrochloride is typically approached via two primary routes. The choice depends on the required scale and purity profile.

Route A: The Boc-Protection Strategy (High Purity)

This is the preferred method for medicinal chemistry libraries due to the avoidance of over-alkylation byproducts.

-

Protection: Start with 4-aminopiperidine. Selectively protect the primary amine using di-tert-butyl dicarbonate (Boc₂O) to form 4-(N-Boc-amino)piperidine.

-

Acylation: React the secondary piperidine amine with benzoyl chloride in the presence of a base (TEA or DIPEA) in DCM.

-

Deprotection: Remove the Boc group using 4M HCl in dioxane to yield the target hydrochloride salt.

Route B: Reductive Amination (Industrial Scalability)

-

Precursor: Start with 1-benzoylpiperidin-4-one.

-

Amination: React with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Salt Formation: Treat the crude oil with ethanolic HCl.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis via the Boc-protection route, ensuring regioselectivity.

Medicinal Chemistry Applications

The 1-benzoylpiperidin-4-amine scaffold is classified as a "privileged structure" because it mimics the spatial arrangement of bioactive biogenic amines while offering superior metabolic stability compared to flexible alkyl chains.

Pharmacophore Mechanics

-

Conformational Rigidity: The piperidine ring locks the distance between the aromatic tail (benzoyl) and the polar head (amine) to approximately 5.5–6.0 Å. This is critical for spanning the orthosteric binding sites of GPCRs.

-

Electronic Modulation: By using a benzoyl (amide) rather than a benzyl (amine) group at the N1 position, the basicity of that nitrogen is eliminated. This prevents non-specific cation-pi interactions at the N1 site, directing the binding affinity solely through the C4-amine.

-

Metabolic Stability: The amide bond is resistant to oxidative deamination by MAO (Monoamine Oxidase) and CYP450 enzymes, unlike the labile benzylic amine bond found in 1-benzyl analogs.

Key Therapeutic Areas

-

Serotonin 5-HT1A Receptor Agonists: Derivatives of this scaffold have been identified as "biased agonists" for 5-HT1A.[2] The benzoyl moiety occupies the hydrophobic pocket, while the 4-amine (often derivatized with aryloxyethyl chains) interacts with Asp116 in the receptor core.

-

CCR5 Antagonists: In HIV entry inhibitors, this scaffold serves as a core spacer, linking a hydrophobic cap to a basic anchor essential for antiviral activity.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and reach distinct sub-pockets in the ATP binding site.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR map highlighting the functional role of each structural domain in receptor binding.

Experimental Protocol: Synthesis of 1-Benzoylpiperidin-4-amine HCl

Objective: Synthesis of 5.0 g of target compound from 4-(N-Boc-amino)piperidine.

Materials:

-

4-(N-Boc-amino)piperidine (20.0 mmol, 4.0 g)

-

Benzoyl chloride (22.0 mmol, 2.55 mL)

-

Triethylamine (30.0 mmol, 4.2 mL)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

4M HCl in 1,4-Dioxane (20 mL)

Procedure:

-

Acylation:

-

Dissolve 4-(N-Boc-amino)piperidine in 50 mL anhydrous DCM in a round-bottom flask under nitrogen.

-

Cool the solution to 0°C using an ice bath.

-

Add Triethylamine dropwise.

-

Add Benzoyl chloride dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) until starting material is consumed.

-

-

Workup (Intermediate):

-

Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc-protected intermediate (white solid).

-

-

Deprotection:

-

Dissolve the intermediate in 10 mL of DCM.

-

Add 20 mL of 4M HCl in Dioxane at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate should form.[3]

-

-

Isolation:

-

Dilute the suspension with diethyl ether (50 mL) to maximize precipitation.

-

Filter the solid under vacuum.

-

Wash the filter cake with diethyl ether (3 x 20 mL).

-

Dry under high vacuum at 40°C for 12 hours.

-

Yield: Expect ~4.3–4.6 g (90-95%) of white crystalline solid.

References

-

ChemicalBook. (2024). 1-Benzoylpiperidin-4-amine Hydrochloride Product Data. Retrieved from

-

Journal of Medicinal Chemistry. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as 5-HT1A Receptor-Biased Agonists. Retrieved from

-